2-(Dimethylamino)ethanol hydrochloride
Overview
Description
2-(Dimethylamino)ethanol hydrochloride is an organic compound with the molecular formula C4H12ClNO. It is a colorless to pale yellow liquid with a characteristic amine-like odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-(Dimethylamino)ethanol hydrochloride, also known as Deanol, is primarily targeted towards the central nervous system . It is known to interact with cholinergic receptors, as it is a precursor to acetylcholine .
Mode of Action
Deanol’s mode of action is believed to be related to its role as a precursor to acetylcholine, a neurotransmitter that is involved in many functions including muscle control, sleep, and cognition . By increasing the levels of acetylcholine, Deanol could potentially enhance the communication between nerve cells, improve brain function, and have a positive effect on mood and mental alertness .
Biochemical Pathways
It is metabolized in the liver and is believed to increase the synthesis of acetylcholine in the brain . This could potentially affect various cognitive functions, as acetylcholine plays a key role in many cognitive processes including memory and learning.
Pharmacokinetics
It is known that after oral administration, it is absorbed and transported to the brain where it can cross the blood-brain barrier . Once in the brain, it can be converted into choline and then acetylcholine
Result of Action
The increase in acetylcholine levels in the brain due to the action of Deanol could potentially lead to improved cognitive function, enhanced memory, and increased mental alertness . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Action Environment
The efficacy and stability of Deanol can be influenced by various environmental factors. For example, factors such as pH can affect the stability of the compound . Furthermore, individual factors such as the user’s age, health status, and presence of other medications can also influence the compound’s action and efficacy. More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)ethanol hydrochloride is a precursor of choline . Choline is involved in a series of reactions that form acetylcholine, a chemical that is found in the brain and other areas of the body . Acetylcholine is a neurotransmitter that helps nerve cells communicate .
Cellular Effects
The presence of this compound in the body might increase the production of acetylcholine, which is involved in brain and nervous system function . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can be converted into choline in the body . Having more choline in the body might increase the production of acetylcholine, which is involved in brain and nervous system function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethanol hydrochloride typically involves the reaction of dimethylethanolamine with hydrochloric acid. One common method includes the following steps:
Raw Materials: Dimethylethanolamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, often in an ice-water bath to maintain the temperature between 5-15°C.
Procedure: Dimethylethanolamine is slowly added to hydrochloric acid under continuous stirring. The mixture is then allowed to react, forming this compound.
Purification: The product is purified by filtration and drying, resulting in a high-purity compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using industrial reactors to handle larger quantities of raw materials.
Temperature Control: Maintaining precise temperature control to ensure consistent product quality.
Purification: Employing advanced filtration and drying techniques to achieve high purity and yield
Chemical Reactions Analysis
2-(Dimethylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-(Dimethylamino)ethanol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-2-aminoethanol: Another closely related compound with similar uses in industrial and research settings.
Uniqueness: 2-(Dimethylamino)ethanol hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to act as a precursor for acetylcholine synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxyethyl(dimethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSJERLYWNLQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-25-1 | |
Record name | Dimethylaminoethanol-hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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